4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol
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Overview
Description
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol is an organic compound that features a biphenyl core substituted with an octynyl group at one end and a hydroxyl group at the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol typically involves the following steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Halogenation using Br2 (Bromine) or nitration using HNO3 (Nitric acid) and H2SO4 (Sulfuric acid).
Major Products Formed
Oxidation: Formation of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-one.
Reduction: Formation of 4’-(Oct-1-en-1-yl)-[1,1’-biphenyl]-4-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(1-Octyn-1-yl)cyclopentanol: Similar alkyne functionality but with a cyclopentanol core.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar alkyne functionality but with an indole core.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar biphenyl core but with different substituents.
Uniqueness
4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol is unique due to its combination of a biphenyl core with both an alkyne and a hydroxyl group, providing a versatile scaffold for further functionalization and diverse applications in various fields .
Properties
Molecular Formula |
C20H22O |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-(4-oct-1-ynylphenyl)phenol |
InChI |
InChI=1S/C20H22O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16,21H,2-6H2,1H3 |
InChI Key |
YKUIPFIGXGWVCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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